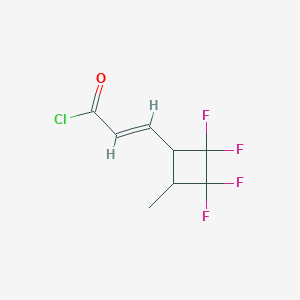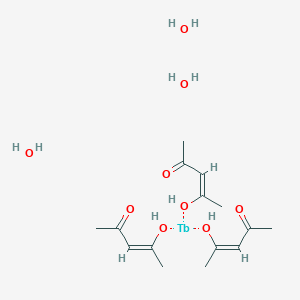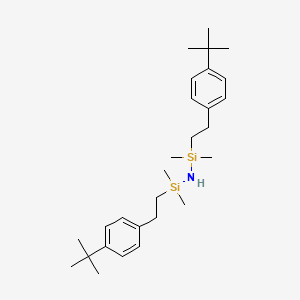
2-(2-hydroxyethoxy)ethyl N-(3-triethoxysilylpropyl)carbamate
Descripción general
Descripción
2-(2-hydroxyethoxy)ethyl N-(3-triethoxysilylpropyl)carbamate is a versatile compound known for its unique chemical structure and properties. It is composed of a carbamate group, a triethoxysilylpropyl group, and a hydroxyethoxyethyl group. This compound is often used in various scientific and industrial applications due to its ability to form strong bonds with different substrates and its stability under various conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyethoxy)ethyl N-(3-triethoxysilylpropyl)carbamate typically involves the reaction of 2-(2-hydroxyethoxy)ethanol with 3-(triethoxysilyl)propyl isocyanate. The reaction is usually carried out in the presence of a catalyst, such as dibutyltin dilaurate, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, purification steps such as distillation or chromatography may be employed to remove any impurities and obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-hydroxyethoxy)ethyl N-(3-triethoxysilylpropyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are essential for creating strong, durable coatings and adhesives.
Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions, sometimes with acidic or basic catalysts to accelerate the reaction.
Condensation: Often facilitated by heating and the presence of catalysts such as acids or bases.
Substitution: Requires specific reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane bonds.
Substitution: Formation of various substituted carbamates depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(2-hydroxyethoxy)ethyl N-(3-triethoxysilylpropyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable bonds with various substrates.
Mecanismo De Acción
The mechanism of action of 2-(2-hydroxyethoxy)ethyl N-(3-triethoxysilylpropyl)carbamate involves the formation of strong covalent bonds with substrates through its triethoxysilyl group. Upon hydrolysis, the triethoxysilyl group forms silanol groups, which can further condense to form siloxane bonds. These bonds are responsible for the compound’s strong adhesion properties. Additionally, the carbamate group can interact with various functional groups, enhancing the compound’s versatility in different applications .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-hydroxyethoxy)ethyl N-(3-trimethoxysilylpropyl)carbamate: Similar structure but with trimethoxysilyl groups instead of triethoxysilyl groups.
2-(2-hydroxyethoxy)ethyl N-(3-triethoxysilylpropyl)urethane: Similar structure but with a urethane group instead of a carbamate group.
Uniqueness
2-(2-hydroxyethoxy)ethyl N-(3-triethoxysilylpropyl)carbamate is unique due to its combination of a hydroxyethoxyethyl group, a triethoxysilylpropyl group, and a carbamate group. This combination provides the compound with excellent adhesion properties, stability, and versatility in various applications, making it a valuable compound in both scientific research and industrial applications .
Propiedades
IUPAC Name |
2-(2-hydroxyethoxy)ethyl N-(3-triethoxysilylpropyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31NO7Si/c1-4-20-23(21-5-2,22-6-3)13-7-8-15-14(17)19-12-11-18-10-9-16/h16H,4-13H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTQGYNWCZMQPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)OCCOCCO)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31NO7Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;yttrium](/img/structure/B6313980.png)









![2,6-Diazaspiro[3.5]nonan-1-one](/img/structure/B6314035.png)
